molecular formula C26H31NO6S B14034029 Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester

Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester

Cat. No.: B14034029
M. Wt: 485.6 g/mol
InChI Key: DCMAEXDXIGWLOQ-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative featuring:

  • A 3-sulfonyl group linked to a cyclopropyl and a 4-(ethoxycarbonyl)cyclohexyl amine moiety.
  • A benzyl (phenylmethyl) ester at the carboxyl terminus.

Properties

Molecular Formula

C26H31NO6S

Molecular Weight

485.6 g/mol

IUPAC Name

benzyl 3-[cyclopropyl-(4-ethoxycarbonylcyclohexyl)sulfamoyl]benzoate

InChI

InChI=1S/C26H31NO6S/c1-2-32-25(28)20-11-13-22(14-12-20)27(23-15-16-23)34(30,31)24-10-6-9-21(17-24)26(29)33-18-19-7-4-3-5-8-19/h3-10,17,20,22-23H,2,11-16,18H2,1H3

InChI Key

DCMAEXDXIGWLOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)N(C2CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Cyclohexyl-Ethoxycarbonyl Intermediate

The cyclohexyl ring substituted with an ethoxycarbonyl group is often prepared by esterification of cyclohexanecarboxylic acid derivatives or by selective functionalization of cyclohexanone precursors. Literature indicates that ethyl esters of cyclohexyl carboxylic acids can be synthesized via Fischer esterification under acidic catalysis or by catalytic hydrogenation of corresponding acid chlorides in ethanol solvent.

Introduction of the Cyclopropylamino Sulfonyl Group

The cyclopropylamino substituent attached via a sulfonyl linkage is commonly introduced by reacting cyclopropylamine with a sulfonyl chloride derivative of the cyclohexyl intermediate. This sulfonamide formation is typically conducted under inert atmosphere conditions to prevent oxidation, using solvents such as dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to control reaction rates and minimize side reactions.

Preparation of Benzoic Acid Phenylmethyl Ester

The phenylmethyl ester of benzoic acid is prepared by esterification of benzoic acid with benzyl alcohol using acid catalysts such as sulfuric acid or by employing coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This step is crucial to obtain the ester functionality intact for subsequent coupling.

Coupling via Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble the complex molecule. For instance, Suzuki-Miyaura coupling using palladium catalysts such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) and potassium acetate as base in solvents like dimethyl sulfoxide or 1,4-dioxane at elevated temperatures (around 85 °C) under inert atmosphere have been documented to achieve high yields (up to 90-91%) of boronic acid pinacol esters, which are key intermediates for further functionalization.

Representative Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Suzuki Coupling for Boronic Ester Formation Pd(dppf)Cl2, potassium acetate, bis(pinacolato)diboron DMSO or 1,4-dioxane 85 °C 18 h 90-91 Inert atmosphere, argon bubbling to deoxygenate
Sulfonamide Formation Cyclopropylamine, sulfonyl chloride derivative CH2Cl2 or THF 0-25 °C 2-4 h 80-95 (typical) Inert atmosphere to prevent oxidation
Esterification of Benzoic Acid Benzyl alcohol, acid catalyst or DCC/DMAP Ethanol or CH2Cl2 Room temperature to reflux 3-6 h 82-94 Fischer esterification or coupling reagent method

Purification and Characterization

Purification is generally achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The final compound is characterized by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR) and mass spectrometry to confirm the structure and purity.

Research Findings and Literature Data Integration

  • The use of palladium-catalyzed cross-coupling reactions is well-established for constructing biaryl and aryl-heteroatom bonds in complex molecules, including benzoic acid derivatives with sulfonyl and amino substituents.
  • Esterification methods for benzoic acid derivatives with benzyl alcohol have been optimized to achieve high yields and optical purity, which is critical for pharmaceutical applications.
  • Sulfonamide bond formation between cyclopropylamine and sulfonyl chlorides is a reliable route to introduce the cyclopropylamino sulfonyl moiety, with reaction conditions tailored to avoid side reactions and degradation.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents Conditions Yield Range
Cyclohexyl-Ethoxycarbonyl Intermediate Esterification or selective functionalization Cyclohexanecarboxylic acid or cyclohexanone, ethanol Acid catalysis, reflux 80-90%
Sulfonamide Formation Reaction of cyclopropylamine with sulfonyl chloride Cyclopropylamine, sulfonyl chloride 0-25 °C, inert atmosphere 80-95%
Phenylmethyl Ester Formation Esterification of benzoic acid with benzyl alcohol Benzoic acid, benzyl alcohol, acid catalyst or DCC/DMAP Room temp to reflux 82-94%
Palladium-Catalyzed Coupling Suzuki-Miyaura cross-coupling for aryl boronic esters Pd(dppf)Cl2, potassium acetate, bis(pinacolato)diboron 85 °C, 18 h, inert atmosphere 90-91%

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares functional groups with several benzoic acid derivatives (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Stability Notes Reference
Target Compound 3-sulfonyl-cyclopropyl-cyclohexyl(ethoxycarbonyl)amine; benzyl ester ~525 (estimated) Likely lower acid stability due to benzyl ester
Benzoic acid, cyclohexyl ester Cyclohexyl ester Higher stability in acidic conditions vs. benzyl esters
Benzoic acid, methyl ester Methyl ester 136.15 High volatility; limited steric hindrance
Benzoic acid, 3-(cyclopentyloxy)-4-(methylthio)-, methyl ester Cyclopentyloxy, methylthio 266.36 Moderate synthetic yield (91.7%)
Benzyl benzoate Benzyl ester 212.24 Susceptible to aspartimide formation under acidic/amine treatment

Key Observations :

  • Ester Group Stability : The benzyl ester in the target compound may reduce stability under acidic or basic conditions compared to cyclohexyl or methyl esters. For example, benzyl esters form aspartimide 170× faster than cyclohexyl esters in diisopropylethylamine .
  • Sulfonamide vs.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester is a complex molecule that combines various pharmacophores, potentially enhancing its therapeutic efficacy.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C19H25N1O4S1
  • Molecular Weight : 373.48 g/mol

This structure features a benzoic acid core modified with cyclopropyl and ethoxycarbonyl groups, alongside a sulfonamide moiety, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammatory processes. Notably, sulfonamide derivatives often exhibit potent inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

1. Anti-inflammatory Activity

Research indicates that compounds similar to benzoic acid derivatives can significantly reduce inflammation through the inhibition of prostaglandin E2 (PGE2) synthesis. For instance, related compounds have shown nanomolar potency against mPGES-1, an enzyme involved in the conversion of COX-derived prostaglandin H2 to PGE2 .

2. Analgesic Properties

The analgesic effects are likely mediated through the inhibition of pain pathways involving COX enzymes. In vivo studies demonstrate that similar benzoic acid derivatives can alleviate pain in animal models by modulating inflammatory responses.

3. Antitumor Activity

Emerging studies suggest that some benzoic acid derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in this compound may enhance its interaction with specific cancer cell targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of PGE2 synthesis
AnalgesicReduced pain response in animal models
AntitumorInduction of apoptosis in cancer cells

Case Study: Inhibition of mPGES-1

A study highlighted the effectiveness of structural analogs in inhibiting mPGES-1, demonstrating an IC80 value of 24 nM for related compounds. This indicates a strong potential for therapeutic application in inflammatory diseases .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate against a certified reference standard .
  • Structural Elucidation :
    • NMR Spectroscopy : Conduct 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropane, sulfonamide, ester groups). Compare chemical shifts to analogous sulfonamide derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons in benzoic acid esters) .
    • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (e.g., expected [M+H]+ for C28_{28}H33_{33}N2_2O6_6S: ~525.2) .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Advanced: How do the cyclopropane and ethoxycarbonyl substituents influence the compound’s hydrolytic stability under physiological conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological conditions (37°C, 72 hours).
    • Monitor degradation via LC-MS to track hydrolysis of the ethoxycarbonyl group (expected mass shift: +18 Da for ester → carboxylic acid conversion) .
    • Compare stability to analogs lacking cyclopropane (e.g., cyclohexyl or linear alkyl groups) to assess steric effects on hydrolysis rates.
  • Data Contradiction Analysis : If unexpected stability is observed, investigate intramolecular hydrogen bonding between the sulfonamide NH and ethoxycarbonyl oxygen using DFT calculations (e.g., B3LYP/6-31G* level) .

Basic: What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles (H315: skin irritation; H319: eye irritation) .
    • Ventilation : Use a fume hood to minimize inhalation exposure (H335: respiratory irritation).
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent ester hydrolysis or sulfonamide oxidation .

Advanced: How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes for anti-inflammatory applications?

Methodological Answer:

  • Docking Studies :
    • Use AutoDock Vina to dock the compound into COX-2’s active site (PDB ID: 5KIR). Parameterize the sulfonamide and ester groups for flexible ligand binding.
    • Compare binding affinity (ΔG) to known COX inhibitors (e.g., celecoxib) to assess competitive inhibition potential .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to evaluate stability of ligand-enzyme interactions (e.g., hydrogen bonds between sulfonamide and Arg120) .

Basic: What synthetic routes are feasible for introducing the cyclopropane-sulfonamide moiety?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : React 3-aminobenzoic acid with cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]sulfamoyl chloride in DMF at 0–5°C (yield: ~60–70%) .
    • Esterification : Protect the carboxylic acid with benzyl bromide (K2_2CO3_3, DMF, 60°C) to form the phenylmethyl ester (yield: ~85%) .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate 3:1) to isolate intermediates .

Advanced: What spectroscopic signatures distinguish the sulfonamide group in this compound from other nitrogen-containing functionalities?

Methodological Answer:

  • IR Spectroscopy : The sulfonamide group exhibits two strong bands:
    • S=O asymmetric stretch at ~1350 cm1^{-1}
    • S=O symmetric stretch at ~1150 cm1^{-1} .
  • 1H^1H-NMR : The NH proton (if not deuterated) appears as a broad singlet at δ ~7.0–7.5 ppm, absent in amides or tertiary amines .

Basic: How can the compound’s solubility profile be optimized for in vitro assays?

Methodological Answer:

  • Solubility Screening :
    • Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Use nephelometry to quantify precipitation.
    • If insoluble (<10 µM), modify formulation with β-cyclodextrin (20% w/v) or PEG-400 (30% v/v) .

Advanced: What mechanistic studies can elucidate the compound’s role in disrupting bacterial biofilms?

Methodological Answer:

  • Biofilm Assay : Use Staphylococcus aureus (ATCC 25923) in a microtiter plate. Treat with 0.1–100 µM compound and quantify biomass via crystal violet staining (OD595_{595}).
  • Mechanistic Probes :
    • qRT-PCR : Measure expression of icaA (biofilm matrix gene) and agr (quorum-sensing regulator).
    • SEM Imaging : Visualize biofilm architecture disruption at 10 kV .

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